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L-Cystine-d4

Cat. No.: B12416036
M. Wt: 244.3 g/mol
InChI Key: LEVWYRKDKASIDU-DFMORDAJSA-N
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Description

Overview of L-Cystine's Foundational Role in Biochemical Pathways

L-cystine, the oxidized dimer form of the amino acid L-cysteine, plays a crucial role in numerous biochemical pathways. medchemexpress.com In the extracellular space, cysteine is predominantly found as L-cystine. nih.govnoaa.gov It is transported into cells and reduced to two molecules of L-cysteine. nih.govnoaa.gov

Intracellular L-cysteine is a semi-essential amino acid with several vital functions. nih.govnoaa.gov It serves as a fundamental building block for protein synthesis. nih.govnoaa.gov Furthermore, L-cysteine is a precursor for the synthesis of essential molecules such as glutathione (B108866) (GSH), a major intracellular antioxidant, taurine (B1682933), and hydrogen sulfide (B99878) (H₂S). nih.govnoaa.gov The metabolic pathways of L-cysteine are integral to cellular homeostasis, detoxification, and redox regulation. nih.govnoaa.govwikipedia.org

Rationale for Deuterium-Labeled L-Cystine (L-Cystine-d4) in Advanced Research Methodologies

Given the central role of L-cystine and L-cysteine in metabolism, the ability to accurately trace their metabolic fate is of great interest to researchers. This compound is a stable isotope-labeled version of L-cystine where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. caymanchem.comaxios-research.com This seemingly small change in mass allows scientists to distinguish it from the naturally occurring, unlabeled L-cystine.

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry. caymanchem.comnih.govglpbio.com By adding a known amount of this compound to a biological sample, researchers can accurately measure the concentration of endogenous (unlabeled) L-cystine. nih.gov This is crucial for studying the pharmacokinetics and bioavailability of L-cystine, providing insights into its absorption, distribution, metabolism, and excretion. nih.govresearchgate.net

Furthermore, this compound is an invaluable tool in metabolic flux analysis and metabolomics. isotope.comisotope.com By introducing this compound into a biological system, researchers can trace the metabolic pathways it enters. This allows for the detailed mapping of metabolic networks and the quantification of metabolic rates, which can be altered in various diseases. creative-proteomics.com The use of deuterium-labeled compounds like this compound helps to generate hypotheses and uncover previously unknown aspects of metabolic regulation. frontiersin.org

Detailed Research Findings

Recent studies have highlighted the practical applications of this compound in biomedical research. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative determination of D4-cystine in mice. nih.gov This study successfully used D4-cystine as a surrogate analyte to assess the pharmacokinetics and absolute bioavailability of cystine. nih.govresearchgate.net The findings revealed that the bioavailability of cystine varied with the administered dose. nih.govresearchgate.net

Another key aspect of this compound is its synthesis. The stereoselective synthesis of deuterium-labeled amino acids is a critical area of research. researchgate.net Methods have been developed for the synthesis of L-cystine stereospecifically labeled with deuterium at the β-position, starting from D-serine. researchgate.net Such synthetic advancements are crucial for producing high-purity labeled compounds necessary for sensitive analytical applications.

The table below summarizes the key properties and applications of this compound.

Property/ApplicationDescription
Chemical Formula C₆H₈D₄N₂O₄S₂
Molecular Weight ~244.3 g/mol
Primary Application Internal standard for quantification of L-cystine by GC- or LC-MS. caymanchem.comglpbio.com
Research Areas Metabolism, Metabolomics, Proteomics, Biomolecular NMR. isotope.comisotope.com
Key Research Finding Used to determine the pharmacokinetics and absolute bioavailability of cystine in mice. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4S2 B12416036 L-Cystine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O4S2

Molecular Weight

244.3 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy-1,1-dideuterioethyl]disulfanyl]-3,3-dideuteriopropanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1D2,2D2

InChI Key

LEVWYRKDKASIDU-DFMORDAJSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)SSC([2H])([2H])[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Analytical Verification of L Cystine D4

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into L-Cystine

The synthesis of L-Cystine-d4 ([SCD₂CH(NH₂)COOH]₂) involves the specific replacement of four hydrogen atoms with deuterium atoms at the 3 and 3' positions. isotope.com An effective method for achieving this involves a two-step process starting from the non-labeled L-Cysteine precursor.

One established route involves the direct hydrogen-deuterium exchange on the L-Cysteine molecule. rsc.org In this process, native L-Cysteine is repeatedly refluxed in deuterium oxide (D₂O). This procedure facilitates the exchange of the protons on the β-carbon (C3) with deuterium atoms from the solvent. rsc.org This step is critical for producing the deuterated monomer, L-Cysteine-d2.

The subsequent step is the dimerization of the deuterated L-Cysteine-d2 into this compound. This is typically achieved through a mild oxidation reaction. The thiol groups (-SH) of two L-Cysteine-d2 molecules are oxidized to form a disulfide bond (-S-S-), yielding the final this compound product. This method provides a reliable pathway to high-purity deuterated L-Cystine.

Chromatographic and Spectroscopic Methods for this compound Purity and Isotopic Enrichment Assessment

To ensure the suitability of this compound for its intended applications, its chemical purity and the extent of deuterium incorporation must be thoroughly verified. This is accomplished using a combination of advanced chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound, separating it from any unlabeled L-Cystine, residual L-Cysteine-d2, or other synthesis-related impurities. A significant challenge in the HPLC analysis of amino acids like cystine is their lack of a strong UV chromophore, which complicates detection. nih.gov To overcome this, pre-column derivatization is often employed to render the molecule UV-active or fluorescent. researchgate.netajpaonline.com

One common derivatizing agent is Dansyl Chloride, which reacts with the amino groups of cystine, allowing for sensitive UV detection. ajpaonline.com Alternatively, mixed-mode chromatography can be utilized to analyze the underivatized compound. sielc.com

ParameterMethod 1: Reversed-Phase with Derivatization ajpaonline.comMethod 2: Mixed-Mode sielc.com
ColumnEclipce XDB C18 (150mm × 4.6mm, 5μm)Primesep 100 (150mm x 4.6mm, 5µm)
Mobile PhaseAcetonitrile and 10mm Ammonium Acetate buffer (pH 6.3)Acetonitrile / Water (20/80) with 0.1% Sulfuric Acid
DerivatizationPre-column with Dansyl ChlorideNone
DetectionUV at 222 nmUV at 200 nm
Flow RateNot Specified1.0 ml/min

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful incorporation of deuterium at the correct atomic positions and for assessing the isotopic purity of this compound. The analysis primarily relies on ¹H NMR (Proton NMR).

In the ¹H NMR spectrum of unlabeled L-Cystine, signals corresponding to the protons at the C3 and C3' positions are clearly visible. researchgate.net For this compound, the successful substitution of these protons with deuterium atoms results in the disappearance or significant reduction of these specific signals in the ¹H NMR spectrum. The degree of isotopic enrichment can be quantified by integrating the residual proton signals at the deuterated positions relative to the signal of a known internal standard or other non-deuterated protons within the molecule, such as the α-proton. Spectra are typically recorded in a deuterated solvent like D₂O on a high-field spectrometer (e.g., 400 MHz). rsc.org

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for characterizing the isotopic profile of this compound. nih.gov It confirms the mass shift resulting from deuterium incorporation and allows for precise quantification of the labeled compound.

The molecular weight of unlabeled L-Cystine is approximately 240.3 g/mol . The incorporation of four deuterium atoms in this compound increases the molecular weight to approximately 244.3 g/mol . isotope.com In mass spectrometry, this is observed as a shift in the mass-to-charge ratio (m/z) of the molecular ion.

For quantitative analysis, a highly specific and sensitive technique called Multiple-Reaction Monitoring (MRM) is often used. nih.gov This method involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring a characteristic fragment ion produced after collision-induced dissociation. A published LC-MS/MS method for D₄-cystine utilizes the mass transition of m/z 357.1 → 210.1. nih.gov

MS ParameterValue nih.gov
Ionization ModePositive Ionization
Monitoring ModeMultiple-Reaction Monitoring (MRM)
Precursor Ion (m/z) for D₄-Cystine357.1
Product Ion (m/z) for D₄-Cystine210.1
Ion Spray Voltage5000 V
Source Gas Temperature500 °C
Collision Energy (CE)20 eV

This rigorous analytical approach ensures that the this compound used in research is of the required purity and isotopic enrichment, leading to reliable and accurate experimental results.

Advanced Analytical Methodologies for L Cystine D4 Quantification and Tracing

Gas Chromatography-Mass Spectrometry (GC-MS) for L-Cystine-d4 Studies

Quantitative Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantitative analysis of this compound, often employed after a necessary derivatization step to increase the volatility of the amino acid. The polar nature of L-Cystine requires the replacement of active hydrogens on its amine and carboxylic acid functional groups with nonpolar moieties. Silylation is a common derivatization technique, with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being used to create more stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This process makes the analyte suitable for GC analysis. sigmaaldrich.com

During GC-MS analysis, the derivatized this compound is separated from other components in the sample matrix based on its retention time on the GC column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected. For quantitative analysis, selected ion monitoring (SRM) is often used, where the instrument is set to detect specific mass-to-charge (m/z) ratios corresponding to the most abundant and specific fragment ions of the derivatized this compound. This approach enhances sensitivity and selectivity. This compound itself is frequently used as an internal standard for the quantification of unlabeled cystine. caymanchem.com

The fragmentation pattern is crucial for identification and quantification. For instance, TBDMS derivatives typically produce fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com The deuterium (B1214612) label on this compound (specifically Cystine-3,3,3′,3′-d4) results in a 4 Dalton mass shift in the molecular ion and in fragments containing the labeled positions, allowing it to be distinguished from its unlabeled counterpart. mdpi.com However, careful selection of monitored fragment ions is necessary to avoid isotopic interference from naturally occurring isotopes of the unlabeled analyte. mdpi.com

Method validation for quantitative GC-MS analysis of this compound involves establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Example GC-MS Parameters for Amino Acid Analysis

Parameter Value/Condition
Derivatization Agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC Column SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 μm)
Oven Program Initial temp 100°C, ramped to 360°C
Ionization Mode Electron Impact (EI)

| MS Analysis Mode | Selected Ion Monitoring (SIM) / Full Scan |

This table is a composite representation of typical parameters and may not reflect a single specific study.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for metabolomics, offering the ability to identify and quantify metabolites in complex biological mixtures. nih.gov In the context of this compound, NMR is particularly valuable for tracing metabolic pathways and measuring metabolic fluxes. nih.govfrontiersin.org The incorporation of stable isotopes like deuterium (²H) into molecules alters their NMR spectral properties, enabling researchers to follow the fate of the labeled compound through various biochemical reactions. nih.govresearchgate.net

¹H-NMR for Untargeted Metabolomic Profiling with this compound

In ¹H-NMR-based untargeted metabolomics, the goal is to obtain a comprehensive profile of all detectable metabolites in a sample to identify changes resulting from a specific stimulus or condition. nih.gov When this compound is introduced into a biological system, the deuterium atoms at the 3 and 3' positions replace protons. This substitution leads to the disappearance or significant reduction of the corresponding proton signals in the ¹H-NMR spectrum.

This change allows for the unambiguous tracking of the this compound molecule and its downstream metabolites. As this compound is metabolized, the deuterium label may be retained in product molecules. The resulting spectra of these downstream metabolites will lack proton signals at the labeled positions, creating a distinct isotopic signature. This "negative" signal approach, or the absence of an expected proton peak, can be a powerful tool in untargeted analysis to pinpoint metabolites derived from the labeled precursor, aiding in pathway elucidation. frontiersin.org

Multidimensional NMR Approaches for this compound Tracing

Multidimensional NMR techniques provide greater spectral resolution by spreading signals across two or more frequency axes, which is essential for resolving the highly overlapped spectra typical of complex biological samples like cell extracts or biofluids. frontiersin.orgnih.gov For tracing the metabolic fate of this compound, heteronuclear correlation experiments such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are particularly useful. nih.govlibretexts.org

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei like ¹³C or ¹⁵N. libretexts.org When tracing this compound, an HSQC spectrum can reveal which carbon atoms are adjacent to the deuterium-labeled positions. The absence of a cross-peak for a specific carbon in the HSQC spectrum can indicate that its attached proton has been substituted with deuterium. More advanced experiments like HSQC-TOCSY can further extend the correlation along the carbon skeleton, helping to identify the full structure of metabolites that have incorporated the deuterium label from this compound. frontiersin.org These methods provide detailed positional information about the label, which is a unique advantage of NMR-based tracer studies. frontiersin.orgnih.gov

Isotopic Enrichment Quantification and Metabolite Identification using this compound

NMR spectroscopy allows for the direct quantification of isotopic enrichment at specific atomic positions within a metabolite. nih.govomicronbio.com The level of deuterium incorporation from this compound into a downstream metabolite can be determined by comparing the signal intensity of the remaining protons in the labeled metabolite to the corresponding signals in its unlabeled counterpart or to a known internal standard. acs.org

For metabolite identification, the unique pattern of missing or attenuated signals in ¹H-NMR spectra, combined with the resolved cross-peaks in 2D NMR spectra, provides strong evidence for the structure of novel metabolites derived from this compound. nih.gov For example, if this compound is converted to cysteine-d2 and subsequently incorporated into glutathione (B108866), the resulting glutathione molecule will lack specific proton signals, which can be detected and quantified. This positional information is critical for distinguishing between different metabolic pathways that may lead to the same end product. frontiersin.org The combination of high-resolution NMR data with stable isotope labeling is a robust strategy for both identifying unknown metabolites and quantifying metabolic fluxes. omicronbio.comrsc.org

| 2D COSY/TOCSY | Elucidating proton-proton coupling networks | Tracing the label through contiguous spin systems. frontiersin.org |

Overcoming Analytical Challenges in this compound Quantification

The use of stable isotope-labeled compounds like this compound as internal standards or tracers presents unique analytical challenges, primarily related to isotopic interference and cross-talk, which can affect the accuracy of quantification. metsol.com

Minimizing Isotopic Interference and Cross-Talk

Isotopic interference, or cross-talk, occurs when signals from the analyte and its stable isotope-labeled internal standard (SIL-IS) overlap. acs.orgacs.org This can happen in two primary ways: the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) from the unlabeled analyte to the mass channel of the SIL-IS, and the presence of unlabeled analyte as an impurity in the SIL-IS material. acs.orgnih.gov

For L-Cystine, which contains two sulfur atoms, the contribution from the natural abundance of the ³⁴S isotope can be significant. acs.org This becomes particularly problematic at high concentrations of the unlabeled analyte, where the M+4 isotope peak of unlabeled cystine could potentially interfere with the signal of this compound.

Strategies to minimize these interferences include:

High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with the same nominal mass but different exact masses, helping to resolve the analyte signal from isotopic interferences. frontiersin.org

Tandem Mass Spectrometry (MS/MS): By monitoring a specific fragmentation (a selected reaction monitoring, or SRM, transition), the selectivity of the assay is greatly increased. tandfonline.com However, cross-talk can still occur if fragments from one transition are not cleared from the collision cell before the next is monitored. tandfonline.com

Chromatographic Separation: Ensuring complete baseline separation of the analyte from other interfering compounds can reduce matrix effects and some forms of interference.

Mathematical Correction: Algorithms can be applied to correct for the known natural isotopic abundance of the analyte, subtracting its contribution from the SIL-IS signal. nih.govthermofisher.com

Optimizing SIL-IS Concentration: Increasing the concentration of the SIL-IS can reduce the relative impact of the cross-signal contribution from the analyte, although this can increase costs. nih.govresearchgate.net

Monitoring Less Abundant Isotopes: A novel approach involves monitoring a less abundant isotope of the SIL-IS (e.g., M+2 of the labeled compound) that has minimal or no isotopic contribution from the analyte, thereby mitigating the interference. nih.govnih.gov

By carefully considering these factors during method development, the accuracy and reliability of this compound quantification can be significantly improved.

Strategies for Mitigating Matrix Effects in this compound Analysis

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects present a significant challenge. These effects arise from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte, in this case, this compound. This interference can lead to either ion suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the analysis. nih.govtandfonline.com Therefore, the implementation of effective strategies to mitigate or compensate for matrix effects is critical for reliable quantification of this compound in complex biological samples.

A variety of methodologies have been developed to address this issue, ranging from advanced sample preparation techniques to the use of specific calibration strategies and instrumental parameters. The selection of an appropriate strategy often depends on the nature of the sample matrix, the concentration of the analyte, and the specific requirements of the analytical method.

Stable Isotope Dilution (SID)

The most robust and widely accepted method for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.comchromatographyonline.com For the analysis of endogenous L-Cystine, this compound itself serves as an ideal internal standard. Conversely, when quantifying this compound as a tracer, another stable isotope variant such as ¹⁵N₂-Cystine can be employed. nih.gov

A SIL-IS has nearly identical physicochemical properties to the unlabeled analyte. nih.gov Consequently, it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement during mass spectrometry analysis. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to highly accurate and precise quantification. A study on the determination of D4-cystine in mice demonstrated that with the use of an appropriate SIL-IS (¹⁵N₂-cystine), the matrix effect could be considered negligible. nih.govresearchgate.net

Advanced Sample Preparation Techniques

Thorough sample cleanup is a fundamental strategy to minimize matrix effects by removing interfering substances before instrumental analysis. chromatographyonline.comcreative-proteomics.com

Protein Precipitation: This is a common initial step for biological fluids like plasma. It involves adding an organic solvent or an acid to denature and precipitate the majority of proteins, which are often a source of matrix interference. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying samples by separating the analyte from matrix components based on differences in their physical and chemical properties. creative-proteomics.com Different sorbents can be utilized; for example, C18 columns are effective at removing lipids, while mixed-mode columns can remove a wider range of interfering substances like humic acids and metal ions. creative-proteomics.com

Optimization of Chromatographic and Mass Spectrometric Conditions

Careful optimization of the analytical instrumentation parameters can significantly reduce the impact of matrix effects.

Chromatographic Separation: Modifying the liquid chromatography (LC) conditions, such as the mobile phase composition, gradient, or column chemistry, can improve the separation of this compound from co-eluting matrix components. chromatographyonline.com By ensuring the analyte elutes in a "clean" region of the chromatogram, the potential for ion suppression or enhancement is minimized. tandfonline.com

Ionization Polarity: The choice of electrospray ionization (ESI) polarity (positive or negative mode) can have a profound impact on matrix effects. One study investigating derivatized amino acids found that analysis in the negative ion mode was largely free from matrix effects compared to the positive ion mode, especially in complex matrices like honey. sci-hub.se This suggests that evaluating both polarities during method development for this compound is a valuable strategy.

The following table summarizes research findings on the impact of ESI polarity on matrix effects in the analysis of derivatized amino acids in different sample matrices. A value close to 100% indicates a minimal matrix effect.

Matrix TypeIonization ModeAverage Matrix Effect (%)Relative Standard Deviation (%)
Herbal ExtractsPositive ESI9515
Herbal ExtractsNegative ESI1018
HoneyPositive ESI7525
HoneyNegative ESI989

Data adapted from a study on DEEMM-derivatized amino acids, demonstrating the principle of ionization mode selection to mitigate matrix effects. sci-hub.se

Calibration Strategies

Matrix-Matched Calibration: This approach involves preparing the calibration standards in a blank matrix that is identical to the sample being analyzed (e.g., blank plasma). This method helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, thereby improving quantitation accuracy. nih.govchromatographyonline.com

Sample Dilution: A straightforward method to reduce the concentration of interfering components is to simply dilute the sample. chromatographyonline.comsci-hub.se However, this approach is only viable if the concentration of this compound is high enough to remain above the lower limit of quantification after dilution. chromatographyonline.com

Research into the quantification of this compound in various biological tissues from mice highlights the effectiveness of these combined strategies. The following table presents the recovery and matrix effect data from that study, where values close to 100% indicate high recovery and minimal matrix effect.

MatrixAnalyte ConcentrationMean Recovery (%)Matrix Effect (%)
Plasma100 ng/mL94.698.2
Plasma2 μg/mL92.197.5
Plasma40 μg/mL95.8101.3
Liver100 ng/mL93.596.4
Liver15 μg/mL96.2102.1
Kidney20 ng/mL91.795.9
Kidney8 μg/mL94.399.8

Data derived from a pharmacokinetic study of D4-cystine in mice, demonstrating low matrix effect and high recovery across different tissues and concentrations. nih.govresearchgate.net

L Cystine D4 in Metabolic Flux Analysis Mfa and Biochemical Pathway Elucidation

Tracing the Dynamics of Cysteine and Cystine Metabolic Pathways

The metabolism of cysteine and its oxidized dimer, cystine, is central to cellular function, influencing protein synthesis, redox balance, and the production of vital molecules like glutathione (B108866). nih.gov L-Cystine-d4 is instrumental in dissecting the complex fluxes that govern the fate of these amino acids within the cell.

The transsulfuration pathway, which synthesizes cysteine from methionine, is a critical source of endogenous cysteine. nih.govyoutube.com While this compound does not directly trace the flow of metabolites through the transsulfuration pathway (which originates from methionine), it is a crucial tool for determining the relative contribution of this pathway versus the uptake of extracellular cystine to the total intracellular cysteine pool.

In a typical stable isotope tracing experiment, cells can be supplied with both labeled methionine (e.g., ¹³C-methionine) and this compound. By measuring the isotopic enrichment in the downstream cysteine and glutathione pools, researchers can quantify the proportion of cysteine derived from de novo synthesis via transsulfuration versus that from direct uptake and reduction of extracellular cystine. nih.gov This analysis is vital for understanding how cells adapt their sulfur amino acid metabolism in response to different physiological states or nutrient availability. biorxiv.org For instance, under conditions of high demand for cysteine, such as oxidative stress, the relative flux from either pathway can be dynamically regulated. nih.gov

Extracellular L-Cystine is actively transported into the cell, where it is rapidly reduced to two molecules of L-Cysteine. nih.gov When using this compound as a tracer, this intracellular reduction yields L-Cysteine-d2. This conversion is a critical step, as cysteine, not cystine, is the direct precursor for protein and glutathione synthesis. nih.govresearchgate.net

The rate of this interconversion can be determined by monitoring the time-dependent appearance of L-Cysteine-d2 and the disappearance of intracellular this compound using mass spectrometry. This provides a direct measure of the cell's reductive capacity, which is maintained by systems such as the thioredoxin and glutaredoxin pathways. nih.gov Understanding the flux of this conversion is essential, as the availability of intracellular cysteine is often the rate-limiting factor for critical downstream pathways. nih.gov

Table 1: Illustrative Interconversion of this compound to L-Cysteine-d2 This table illustrates hypothetical data from a tracer experiment measuring the intracellular concentrations of this compound and its reduced product, L-Cysteine-d2, over a short time course following the introduction of the tracer.

Time (minutes) Intracellular this compound (µM) Intracellular L-Cysteine-d2 (µM)
0 0.0 0.0
1 5.2 8.5
5 2.1 16.2
10 0.8 18.1

Once this compound is converted to L-Cysteine-d2, the labeled cysteine molecules enter the general intracellular pool and are directed toward various metabolic fates. Metabolic flux analysis can distinguish between anabolic and catabolic routes. researchgate.net

Anabolic Flux: This primarily involves the incorporation of L-Cysteine-d2 into newly synthesized proteins. By measuring the rate of d2-label incorporation into the total protein pool, the flux towards protein synthesis can be quantified.

Catabolic Flux: Cysteine can be degraded through several pathways. researchgate.net Using this compound as a precursor, the flux through these catabolic routes can be traced by monitoring the appearance of labeled downstream products such as taurine (B1682933), pyruvate, and sulfate. nih.gov This allows for a comprehensive understanding of how cells partition cysteine between building new macromolecules and breaking it down for energy or other biosynthetic precursors. biorxiv.org

Application of this compound in Glutathione (GSH) Synthesis Flux Studies

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant. researchgate.net Its synthesis is highly dependent on the availability of cysteine. nih.govnih.gov this compound is an excellent tracer for quantifying the dynamics of GSH synthesis and understanding its regulation. nih.gov

De novo synthesis is the primary route for maintaining cellular GSH pools. researchgate.net By supplying this compound, researchers can precisely measure the rate at which new GSH molecules are synthesized. Following its uptake and reduction to L-Cysteine-d2, the labeled cysteine is incorporated into GSH, forming GSH-d2.

The rate of GSH synthesis, or fractional synthesis rate (FSR), is determined by measuring the enrichment of GSH-d2 relative to the precursor enrichment (L-Cysteine-d2) over time. nih.gov The absolute synthesis rate (ASR) can then be calculated by multiplying the FSR by the total GSH concentration pool. nih.gov These measurements provide a direct readout of the cell's capacity to maintain its antioxidant defenses. acs.org

Table 2: Research Findings on Glutathione Synthesis Rates This table presents data adapted from a study where healthy subjects were given a labeled cysteine infusion to determine whole blood glutathione synthesis rates under different dietary conditions. nih.gov

Dietary Condition Fractional Synthesis Rate (FSR) (day⁻¹) Whole Blood GSH (µM) Absolute Synthesis Rate (ASR) (µmol·L⁻¹·day⁻¹)
Adequate Sulfur Amino Acids 0.65 ± 0.13 1142 ± 243 747 ± 216
Sulfur Amino Acid-Free 0.49 ± 0.13 1216 ± 162 579 ± 135

The synthesis of GSH is tightly regulated, often at the level of substrate availability. The transport of extracellular cystine into the cell is a key regulatory checkpoint. nih.govnih.gov this compound can be used to probe how different stimuli or conditions affect GSH synthesis by modulating cystine uptake.

For example, studies have shown that exposing cells to certain stressors can upregulate the expression of cystine transporters. nih.gov By using this compound, researchers can directly measure the resulting increase in tracer uptake and quantify the subsequent enhancement in the de novo synthesis rate of GSH-d2. This approach links the regulation of a specific membrane transport process to a critical downstream metabolic flux, providing detailed mechanistic insights into how cells maintain redox homeostasis. nih.gov A study on rabbit conjunctival epithelial cells found that an NO donor (SNAP) significantly increased L-cystine uptake, which was correlated with up to a fivefold elevation in intracellular GSH levels. nih.gov

This compound for Studying Redox Homeostasis and Oxidative Stress Responses

L-Cystine, the oxidized disulfide form of the amino acid L-Cysteine, is central to maintaining cellular redox balance. nb-chenrun.comnih.gov As a primary source of intracellular L-Cysteine, it is a rate-limiting precursor for the synthesis of glutathione (GSH), a critical antioxidant. nb-chenrun.comnih.govresearchgate.net The deuterium-labeled stable isotope, this compound, serves as a powerful tracer in metabolic studies to investigate the dynamics of redox homeostasis and cellular responses to oxidative stress. By introducing this compound into cellular systems, researchers can track its uptake, its reduction to L-Cysteine-d2, and the subsequent incorporation of the labeled cysteine into the glutathione pool and other metabolic pathways. This allows for a quantitative analysis of the flux through key antioxidant pathways under various physiological and pathological conditions.

Assessment of Cellular Redox State Perturbations using this compound

The ratio of the reduced to oxidized forms of key molecules, such as the L-Cysteine/L-Cystine and GSH/GSSG (glutathione disulfide) couples, is a primary indicator of the cellular redox state. researchgate.net Perturbations in this balance are a hallmark of oxidative stress, which is implicated in numerous diseases. nih.gov this compound is an invaluable tool for precisely measuring the dynamics of these redox couples.

When cells are supplemented with this compound, it is transported into the cell and reduced to two molecules of L-Cysteine-d2. This labeled cysteine can then be used for protein or glutathione synthesis, or it can be re-oxidized back to this compound. By employing mass spectrometry-based techniques, researchers can distinguish between the unlabeled (endogenous) and the deuterium-labeled (exogenous) pools of cysteine and cystine. This allows for the calculation of the flux rates between the two forms, providing a dynamic measure of the cell's capacity to maintain its reduced state when challenged with oxidants. For instance, an increase in the ratio of this compound to L-Cysteine-d2 following exposure to an oxidative insult would indicate a shift towards a more oxidized environment and a potential impairment of the cell's reductive capacity.

Table 1: Illustrative Data on Redox State Perturbation Analysis using this compound

ConditionL-Cysteine-d2 (nmol/mg protein)This compound (nmol/mg protein)[L-Cysteine-d2]/[this compound] RatioImplication
Control 15.20.819.0Baseline Redox State
Oxidative Stress (H₂O₂) 8.14.51.8Shift to Oxidized State
Antioxidant Pre-treatment 13.51.112.3Attenuation of Oxidative Shift

This table presents hypothetical data to illustrate how this compound can be used to quantify changes in the cellular redox state. The shift in the ratio indicates the cellular response to oxidative stress.

Mechanistic Studies of Antioxidant Defense Regulation Mediated by this compound

The cellular antioxidant defense system is a tightly regulated network of enzymes and molecules that protect against oxidative damage. A key regulator of this system is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of numerous antioxidant genes, including those involved in glutathione synthesis like glutamate-cysteine ligase (GCL). researchgate.net

L-Cystine itself can induce the Nrf2 pathway. researchgate.net The uptake of L-Cystine and its subsequent reduction to L-Cysteine alters the intracellular thiol status, which can lead to the modification of cysteine residues on Keap1, thereby activating Nrf2. researchgate.net Using this compound, researchers can trace the direct link between the uptake of extracellular cystine and the activation of specific antioxidant responses. By tracking the incorporation of deuterium (B1214612) into the intracellular cysteine pool, a direct correlation can be established between the rate of cystine utilization and the induction of Nrf2 target genes. This approach helps to elucidate the mechanisms by which cells sense and respond to changes in the availability of this crucial amino acid to fortify their antioxidant defenses.

Research Findings: Studies have shown that L-Cystine treatment can increase the half-life of the Nrf2 protein and induce the expression of Nrf2 downstream genes such as NQO1, HMOX1, GCLC, and GCLM. researchgate.net By using this compound, the metabolic flux leading to this stabilization and activation can be quantified, providing deeper mechanistic insights.

Elucidating Specific Enzymatic Activities and Metabolic Shunts with this compound

Beyond its role in the immediate redox balance, L-Cysteine derived from L-Cystine is a metabolic hub, feeding into several key pathways, including protein synthesis, and the production of taurine and hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.net The enzymes that govern these metabolic fates, such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), are critical for cellular homeostasis.

This compound is an ideal tracer for measuring the activity of these enzymes and quantifying the flux of cysteine into different metabolic branches. After this compound is taken up and reduced to L-Cysteine-d2, the deuterium label can be tracked as it is incorporated into downstream metabolites.

Transsulfuration Pathway: The conversion of L-Cysteine-d2 into other metabolites by enzymes like CBS and CSE can be monitored by detecting the label in products such as cystathionine or H₂S. This allows for a direct measurement of the pathway's activity.

Metabolic Shunts: In certain metabolic states or diseases, cells may divert metabolites through alternative pathways or "shunts." For example, under conditions of high oxidative stress, the majority of L-Cysteine might be shunted towards glutathione synthesis at the expense of other pathways. By quantifying the distribution of the deuterium label from this compound among various downstream metabolites, researchers can identify and measure the activity of such metabolic shunts.

Table 2: Hypothetical Flux Distribution of L-Cysteine-d2 into Major Metabolic Pathways

Metabolic PathwayEnzyme(s)Labeled Metabolite DetectedFlux (% of total L-Cysteine-d2)
Glutathione Synthesis GCL, GSH SynthetaseGlutathione-d265%
Protein Synthesis Aminoacyl-tRNA synthetasesLabeled Proteins20%
Taurine Synthesis Cysteine DioxygenaseTaurine-d210%
Hydrogen Sulfide Production CSE / CBSThiosulfate-d25%

This table provides an illustrative example of how this compound can be used in metabolic flux analysis to determine the partitioning of cysteine among different biochemical pathways.

By providing a clear, quantitative picture of how cells process L-Cystine, the use of this compound enables a deeper understanding of metabolic regulation in health and disease, from the dynamics of redox balance to the intricate control of enzymatic pathways.

L Cystine D4 in Cellular and Organismal Research Systems

In Vitro Cellular Models for L-Cystine-d4 Metabolic Research

In vitro cell cultures provide controlled environments to dissect the specific molecular mechanisms governing L-Cystine metabolism. Using this compound, investigators can trace the journey of cystine from the extracellular medium into the cell and through its subsequent metabolic transformations.

The primary mechanism for the cellular import of L-Cystine is the System xc- antiporter. biorxiv.orgnih.govfrontiersin.org This transporter, a heterodimer composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), facilitates the exchange of extracellular L-Cystine for intracellular L-glutamate, typically in a 1:1 ratio. nih.govfrontiersin.org this compound is used as a tracer to quantify the activity of this transporter in various cell types.

System xc- is a sodium-independent transporter that plays a critical role in maintaining cellular redox homeostasis by supplying the necessary precursor for glutathione (B108866) (GSH) synthesis. biorxiv.orgfrontiersin.org Its expression is particularly high in certain cancers and in astrocytes within the brain, where it helps protect against oxidative stress. biorxiv.orgnih.gov Studies using labeled cystine can measure the rate of uptake and how it is affected by competitive inhibitors, such as extracellular glutamate, or by the upregulation of the transporter under conditions of oxidative stress. nih.gov

Table 1: Characteristics of L-Cystine Uptake via System xc-

Feature Description
Transporter System xc- (SLC7A11/SLC3A2)
Mechanism Antiporter
Exchange Ratio 1:1 exchange of extracellular L-Cystine for intracellular L-Glutamate. nih.gov
Driving Force Concentration gradient of glutamate between the intracellular and extracellular space. nih.gov
Dependence Sodium-independent. nih.govfrontiersin.org
Function Provides L-Cystine for the synthesis of glutathione (GSH), a key antioxidant. biorxiv.orgnih.gov

| Inhibitors | Extracellular glutamate acts as a competitive inhibitor. nih.gov |

Once this compound is transported into the cell, it is rapidly reduced to two molecules of deuterated L-cysteine (L-Cys-d2) in the highly reducing environment of the cytosol. nih.govresearchgate.net This reduction is facilitated by enzymes and molecules such as thioredoxin and glutathione. nih.gov The resulting L-Cys-d2 becomes part of the intracellular cysteine pool and is directed into several key metabolic pathways.

The primary fates of intracellular L-cysteine include:

Protein Synthesis: Incorporation into newly synthesized proteins.

Glutathione (GSH) Synthesis: As a rate-limiting precursor for the synthesis of the tripeptide antioxidant, glutathione. nih.gov

Taurine (B1682933) Synthesis: Conversion to taurine, which has roles in various physiological processes. nih.gov

Hydrogen Sulfide (B99878) (H₂S) Production: Catabolism to produce the signaling molecule hydrogen sulfide. nih.gov

By using this compound and analytical techniques like mass spectrometry, researchers can trace the deuterium (B1214612) label as it is incorporated into these downstream metabolites, allowing for the quantification of flux through each pathway and understanding how metabolites are compartmentalized within different cellular organelles.

This compound tracing is a powerful tool for detecting shifts in cellular metabolism under various conditions, such as disease states or environmental stress. For instance, many cancer cells exhibit an increased demand for cysteine to support the high rates of GSH synthesis needed to counteract the oxidative stress associated with rapid proliferation. nih.gov

Stable isotope tracing studies have revealed that while some normal tissues, like the liver and pancreas, can synthesize cysteine de novo via the transsulfuration pathway, many cancer cells become highly dependent on extracellular cystine uptake. nih.gov By tracing labeled cystine, researchers can observe significant differences in glutathione labeling across various tumor types, indicating that glutathione metabolism is differentially active. nih.gov This dependency makes the System xc- transporter a potential therapeutic target. nih.gov Such studies demonstrate how this compound can reveal metabolic reprogramming and vulnerabilities in diseased cells.

In Vivo Animal Models for this compound Tracer Studies (non-clinical focus)

Animal models, primarily rodents, are essential for understanding how L-Cystine metabolism is integrated at the whole-body and organ-specific levels. This compound is administered to these models to trace the fate of dietary or circulating cystine throughout the organism.

A key advantage of in vivo tracing is the ability to determine how different organs utilize L-Cystine. Stable isotope tracing has revealed significant organ-specific differences in cysteine metabolism. For example, de novo synthesis of cysteine is highly active in the liver and pancreas but is absent in lung tissue. nih.gov This indicates that the lung is heavily reliant on cystine uptake from circulation to meet its cysteine requirements.

By analyzing tissues from animals administered this compound, researchers can quantify the rate of its incorporation into organ-specific proteins and metabolites like glutathione. Such analyses have shown that while cystine uptake is a common feature across tissues, the subsequent metabolic pathways, such as glutathione synthesis, are differentially active depending on the organ and its metabolic function. nih.gov This approach provides crucial insights into the metabolic interplay between organs and how they adapt to varying physiological demands for sulfur-containing amino acids.

| Organ-Specific Flux | Murine Models | Cysteine metabolism varies by organ; for example, the liver can synthesize cysteine de novo, while the lung relies on uptake. nih.gov |

Modeling of this compound Incorporation into Endogenous Metabolic Pools

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of metabolic research, enabling the tracing of nutrient flux and the quantification of metabolic pathway activity. Modeling the incorporation of this compound into endogenous metabolic pools is a sophisticated approach to understanding the dynamics of cysteine metabolism and its downstream products, most notably glutathione (GSH). This process involves administering this compound to a biological system and monitoring the appearance of the deuterium label in various metabolites over time. The resulting data can then be used to develop mathematical models that describe the rates of transport, conversion, and incorporation of the tracer.

A foundational step in modeling the metabolic fate of this compound is to characterize its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion. Studies in animal models provide crucial data for this purpose. For instance, a study in mice using D4-cystine (a deuterated form of cystine) established its distribution in various tissues after both intravenous and oral administration nih.gov. This type of data is essential for building compartmental models that can predict the concentration of the tracer in different parts of the body, which in turn serves as the input for models of intracellular metabolism.

The table below summarizes the tissue distribution of D4-cystine in mice, providing a snapshot of where the tracer becomes available for metabolic incorporation.

Time PointTissueConcentration (ng/mL or ng/g)
30 minPlasma3500
30 minLiver1200
30 minKidney1500
30 minLung800
30 minHeart600
30 minBrain200
2 hrPlasma1500
2 hrLiver800
2 hrKidney1000
2 hrLung500
2 hrHeart400
2 hrBrain100

Once this compound is taken up by cells, it is reduced to L-cysteine-d2. This deuterated cysteine then enters the intracellular cysteine pool and can be utilized in various metabolic pathways. A primary fate of intracellular cysteine is its incorporation into glutathione, a critical antioxidant. The modeling of this process, known as metabolic flux analysis, aims to quantify the rate of synthesis of GSH from its constituent amino acids, including the labeled cysteine.

Kinetic models can be developed to describe the flux of the deuterium label from L-cysteine-d2 into the glutathione pool. These models often rely on a set of differential equations that describe the change in concentration of the labeled and unlabeled forms of each metabolite over time. The parameters of these models, which represent the rates of enzymatic reactions and transport processes, are estimated by fitting the model's predictions to experimental data.

While a specific, detailed mathematical model for this compound incorporation is not extensively described in the available literature, the principles for creating such a model are well-established. A simplified conceptual model for the incorporation of this compound into the glutathione pool can be outlined as follows:

Uptake and Reduction: Extracellular this compound is transported into the cell and reduced to two molecules of L-cysteine-d2. The rate of this process can be modeled using Michaelis-Menten kinetics or other appropriate rate laws.

Mixing with Endogenous Pool: The newly formed L-cysteine-d2 mixes with the pre-existing pool of unlabeled L-cysteine. The size of this pool is a critical parameter in the model.

Incorporation into Glutathione: L-cysteine-d2 is incorporated into glutathione through the sequential actions of glutamate-cysteine ligase and glutathione synthetase. The rate of this pathway determines the rate of appearance of labeled glutathione.

Turnover and Export: The model must also account for the turnover of the glutathione pool, including its degradation and export from the cell.

The table below illustrates hypothetical data that could be generated from a tracer experiment and used to fit such a kinetic model, showing the enrichment of the deuterium label in the intracellular cysteine and glutathione pools over time.

Time (hours)L-Cysteine-d2 Enrichment (%)Glutathione-d2 Enrichment (%)
000
15010
24520
43035
81540
12535

By analyzing such data with a mathematical model, researchers can estimate key metabolic parameters, such as the rate of glutathione synthesis, the size of the intracellular cysteine pool, and the relative contributions of different sources to this pool. This information is invaluable for understanding how cellular metabolism is regulated in health and disease, and how it might be targeted therapeutically.

L Cystine D4 in Protein and Peptide Turnover and Modification Studies

Applications in Protein Turnover Rate Determination using L-Cystine-d4

The determination of protein turnover rates is crucial for understanding cellular homeostasis, as it reflects the balance between protein synthesis and degradation. Stable isotope labeling with amino acids, followed by mass spectrometry analysis, is a powerful technique for measuring these rates on a large scale. laulab.net this compound can be employed in metabolic labeling studies to track the synthesis of new proteins over time.

In such studies, organisms or cells are exposed to a diet or culture medium containing this compound. As new proteins are synthesized, they incorporate this "heavy" amino acid. By collecting samples at different time points and analyzing the proteome using liquid chromatography-mass spectrometry (LC-MS/MS), researchers can determine the rate at which the labeled cystine appears in specific proteins. This information, in turn, allows for the calculation of the protein's synthesis rate and, consequently, its turnover rate or half-life.

A key aspect of these studies is the ability to trace the labeled amino acid's journey through the organism and its incorporation into the proteome. For instance, pharmacokinetic studies in mice using this compound have demonstrated the feasibility of tracking its distribution in various tissues after administration. nih.govresearchgate.net Such studies lay the groundwork for more extensive protein turnover investigations by establishing the bioavailability and tissue-specific distribution of the labeled precursor.

The data from these pharmacokinetic studies, such as the concentration of this compound in plasma and various organs over time, are critical for designing and interpreting protein turnover experiments. Below is a hypothetical data table illustrating the type of information that can be gathered from such a study.

Time Point (hours)Plasma this compound (ng/mL)Liver this compound (ng/g)Kidney this compound (ng/g)
145001200800
4250018001100
12800900600
24200300150
This is a representative data table and does not reflect actual experimental results.

By monitoring the decay of the labeled amino acid from the precursor pool and its incorporation into the proteome, researchers can model the kinetics of protein synthesis and degradation for individual proteins.

Isotopic Labeling Strategies for Quantitative Proteomics with this compound (e.g., SILAC, ICAT, ICPL)

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Isotopic labeling strategies are central to this field, and this compound can be integrated into several of these methods.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling approach where cells are grown in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) form of an essential amino acid. nih.gov While L-lysine and L-arginine are most commonly used, this compound can be employed for specific applications, particularly when studying proteins with a high cysteine content or focusing on pathways where cysteine metabolism is central. The two cell populations are then combined, and the relative abundance of proteins is determined by the ratio of the light to heavy peptide signals in the mass spectrometer.

Isotope-Coded Affinity Tagging (ICAT) is a chemical labeling method that specifically targets cysteine residues. wikipedia.orgyale.edu The ICAT reagent has three components: a thiol-reactive group that binds to cysteine, an isotopically coded linker (which can be deuterated), and an affinity tag (like biotin) for purification. In a typical ICAT experiment, one protein sample is labeled with the light reagent and another with the heavy (e.g., containing deuterium) reagent. The samples are then mixed, digested, and the cysteine-containing peptides are isolated by affinity chromatography before LC-MS/MS analysis. The use of a deuterated linker in the ICAT reagent is a direct application for a molecule like this compound's building blocks.

Isotope-Coded Protein Labeling (ICPL) is another chemical labeling technique, but it targets the free amino groups of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comspringernature.com Therefore, this compound is not directly applicable to the ICPL labeling chemistry itself. However, in a multi-faceted quantitative proteomics experiment, data from an ICPL-based analysis could be complemented with data from a cysteine-focused method potentially utilizing this compound to gain a more comprehensive understanding of the proteome.

Below is a table summarizing these quantitative proteomics strategies and the potential role of this compound.

StrategyLabeling TypeTarget Residue(s)Role of this compound
SILAC MetabolicTypically Lysine, ArginineCan be used as the "heavy" amino acid for specific studies.
ICAT ChemicalCysteineThe deuterated component of the "heavy" ICAT reagent.
ICPL ChemicalLysine, N-terminusNot directly used in the labeling chemistry.

Investigation of Disulfide Bond Formation and Dynamics in Proteins using this compound Labeling

Disulfide bonds, formed by the oxidation of two cysteine residues, are critical for the structural stability and function of many proteins, particularly those that are secreted or located on the cell surface. creative-proteomics.comrapidnovor.com The dynamic formation, breakage, and rearrangement of these bonds are essential for correct protein folding and regulation of protein activity.

This compound labeling can be a powerful tool to investigate the dynamics of disulfide bond formation. By introducing a "heavy" label into the cysteine pool, researchers can track the incorporation of these labeled residues into newly formed disulfide bonds. Mass spectrometry can then be used to differentiate between pre-existing disulfide bonds and those that are newly formed or have undergone exchange.

One experimental approach involves pulse-chase labeling with this compound. Cells are first grown in the presence of the labeled amino acid for a defined period (the pulse), leading to the incorporation of this compound into newly synthesized proteins. The cells are then transferred to a medium containing unlabeled L-Cystine (the chase). By analyzing the disulfide-linked peptides at various time points during the chase, it is possible to monitor the stability and turnover of specific disulfide bonds.

Furthermore, this compound can be used in conjunction with redox proteomics techniques to quantify the oxidation state of cysteine residues. elsevierpure.comresearchgate.net For example, by comparing the ratio of labeled to unlabeled cysteine in peptides under different redox conditions, one can infer changes in the dynamics of disulfide bond formation and reduction. This is particularly valuable for studying cellular responses to oxidative stress and the role of disulfide bonds in redox signaling.

The following table outlines a hypothetical experimental design to study disulfide bond dynamics using this compound.

Experimental StepDescriptionExpected Outcome
Pulse Labeling Cells are incubated with this compound for a short period.Newly synthesized cysteine-containing proteins are labeled.
Chase Period Cells are transferred to a medium with unlabeled L-Cystine.The fate of the labeled proteins and their disulfide bonds can be tracked over time.
Sample Collection Samples are collected at various time points during the chase.Provides a time-course view of disulfide bond dynamics.
Redox State Analysis Proteins are extracted under conditions that preserve the native redox state of cysteines. Free thiols are blocked.Allows for the differentiation between reduced and oxidized (disulfide-bonded) cysteines.
LC-MS/MS Analysis Disulfide-linked peptides are identified and the ratio of labeled to unlabeled cysteine is quantified.Reveals the rate of formation and turnover of specific disulfide bonds.

Methodological Considerations, Challenges, and Future Directions in L Cystine D4 Research

Addressing Isotopic Scrambling and Back-Exchange in L-Cystine-d4 Tracer Experiments

A significant challenge in stable isotope tracing studies is the potential for isotopic scrambling and back-exchange, which can complicate data interpretation. nih.gov Isotopic scrambling refers to the redistribution of isotopes within a molecule, while back-exchange is the loss of the isotope label (deuterium in this case) and its replacement with a proton from the surrounding environment. nih.gov

In the context of this compound, where deuterium (B1214612) atoms are typically located at the β-carbons, back-exchange can occur during metabolic processing. For instance, the intracellular reduction of this compound yields two molecules of L-Cysteine-d2. Subsequent enzymatic reactions involved in pathways like glutathione (B108866) synthesis could potentially facilitate the exchange of deuterium with protons from the aqueous cellular environment.

To mitigate these issues, researchers must employ rigorous analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the isotopic purity and positional labeling of this compound before and during experiments. Careful experimental design, such as minimizing incubation times and controlling pH, can also help to reduce the extent of back-exchange. Furthermore, mathematical models can be developed to account for and correct the effects of isotopic scrambling and back-exchange when analyzing tracer data. researchgate.net

Table 1: Analytical Techniques for Assessing Isotopic Integrity

TechniqueApplication in this compound ExperimentsKey Considerations
High-Resolution Mass Spectrometry (HRMS) Precisely determines the mass-to-charge ratio, allowing for the quantification of different isotopologues and the detection of mass shifts due to scrambling or back-exchange.Requires careful calibration and the use of appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the specific positions of the deuterium labels within the this compound molecule.Can be less sensitive than MS, but offers invaluable positional information.
Tandem Mass Spectrometry (MS/MS) Fragments ions to provide information on the location of the isotopic label within the molecule, helping to identify scrambling events.Fragmentation patterns need to be carefully interpreted.

Optimization of this compound Experimental Designs for Specific Metabolic Questions

The design of this compound tracer experiments must be tailored to the specific metabolic question being investigated. For example, a study aiming to measure the rate of protein synthesis will have a different experimental design than one focused on glutathione metabolism. Key parameters to consider include the duration of the labeling period, the concentration of the tracer, and the sampling time points.

For short-term metabolic events, a pulse-chase experiment may be appropriate. In this design, cells or organisms are exposed to this compound for a brief period (the pulse) and then transferred to a label-free medium (the chase). This allows for the tracking of the labeled cystine through various metabolic pathways over time. For longer-term studies, a continuous infusion of this compound might be necessary to achieve a steady-state labeling of metabolites. acs.org

The choice of experimental model is also crucial. In vitro cell cultures offer a controlled environment for detailed mechanistic studies, while in vivo animal models provide a more systemic understanding of L-Cystine metabolism. evonik.com Each model has its own set of advantages and limitations that must be carefully weighed.

Integration of this compound Tracing Data with Complementary Omics Approaches (e.g., Transcriptomics, Proteomics)

To gain a comprehensive understanding of the metabolic impact of L-Cystine, it is increasingly important to integrate this compound tracing data with other "omics" technologies. ckisotopes.com Transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) can provide a broader context for the metabolic changes observed with this compound tracing. uva.nlnih.gov

For instance, if this compound tracing reveals an increased flux into the glutathione synthesis pathway, transcriptomic analysis could determine if the genes encoding the enzymes in this pathway are upregulated. nih.gov Similarly, proteomic analysis could confirm whether the protein levels of these enzymes are elevated. mdpi.commdpi.com This integrated approach allows researchers to connect changes in metabolite flux with the underlying gene and protein expression patterns, providing a more complete picture of the cellular response. nih.gov

Table 2: Integrating this compound Tracing with Other Omics

Omics ApproachInformation ProvidedExample Application with this compound
Transcriptomics Measures the expression levels of all genes in a cell or tissue.Identify changes in the expression of genes involved in cystine transport and metabolism following this compound administration. nih.gov
Proteomics Quantifies the abundance of all proteins in a sample.Determine if changes in gene expression translate to altered protein levels of key enzymes in pathways utilizing cysteine. mdpi.commdpi.com
Metabolomics Provides a snapshot of all the small molecule metabolites in a biological system.Correlate the incorporation of the deuterium label from this compound into downstream metabolites with overall changes in the metabolome.

Development of Novel this compound Analogues and Derivatives for Enhanced Research Probes

While this compound is a valuable tool, there is potential for the development of novel analogues and derivatives to serve as more specialized research probes. For example, analogues with additional isotopic labels (e.g., 13C or 15N) could enable more complex multi-isotope tracing experiments. ckisotopes.com

Furthermore, derivatives of this compound could be designed with specific chemical properties. For instance, a fluorescently tagged this compound analogue could be used for cellular imaging studies to visualize its uptake and subcellular localization. The development of L-cystine diamides has been explored as inhibitors of L-cystine crystallization, and similar principles could be applied to create deuterated versions for research. nih.gov The synthesis of novel L-cystine-based polyamide nanocapsules for drug delivery also highlights the potential for creating advanced, deuterated research tools. researchgate.net These novel probes could open up new avenues of research into the multifaceted roles of cystine in health and disease. nih.govucl.ac.uk

Computational Modeling and Simulation for this compound Tracer Data Interpretation

The data generated from this compound tracer experiments can be complex. Computational modeling and simulation are becoming increasingly important for the accurate interpretation of this data. nih.gov Kinetic models can be developed to describe the flow of the deuterium label through various metabolic pathways, allowing for the quantification of metabolic fluxes. researchgate.net

These models can range from simple compartmental models to more complex, genome-scale metabolic models. By fitting the model to the experimental data, researchers can estimate key metabolic parameters and test different hypotheses about the regulation of cystine metabolism. nih.gov For example, computational modeling can help to distinguish between changes in enzyme activity and changes in substrate concentration as the cause of an observed metabolic shift. As our understanding of cystine metabolism grows, these computational tools will become even more critical for extracting meaningful biological insights from this compound tracer data. rsc.org

Q & A

Basic: How can researchers synthesize and characterize L-Cystine-d4 with high isotopic purity?

Methodological Answer:
To synthesize this compound, deuterium labeling typically involves acid- or base-catalyzed hydrogen-deuterium exchange or enzymatic methods. Key steps include:

  • Synthesis Optimization : Use deuterated reagents (e.g., D₂O) under controlled pH and temperature to maximize isotopic incorporation. Monitor reaction kinetics via NMR or mass spectrometry (MS) .
  • Characterization : Employ high-resolution MS for isotopic purity assessment (>98% d4 enrichment) and ²H-NMR to confirm deuterium positioning. Pair with elemental analysis to verify chemical purity .
  • Reproducibility : Document reaction conditions (solvent, catalyst, time) in supplementary materials for replication .

Basic: What analytical techniques are optimal for quantifying isotopic enrichment of this compound in biological matrices?

Methodological Answer:

  • LC-HRMS : Use liquid chromatography-high-resolution mass spectrometry to distinguish isotopic peaks and calculate enrichment ratios. Calibrate with synthetic standards .
  • Isotope Ratio MS (IRMS) : For ultra-precise δ²H measurements, though limited by sample preparation complexity .
  • Data Validation : Apply statistical tools (e.g., coefficient of variation) to ensure intra- and inter-assay precision .

Advanced: How should researchers design controlled experiments to study deuterium isotope effects (DIEs) of this compound in enzymatic systems?

Methodological Answer:

  • Variable Control : Isolate kinetic isotope effects (KIEs) by comparing reaction rates (e.g., kH/kDk_H/k_D) between L-Cystine and this compound under identical conditions (pH, temperature). Use stopped-flow spectroscopy for real-time monitoring .
  • Hypothesis Testing : Predefine expected KIEs based on transition-state theory. For unexpected results, analyze solvent isotope effects or protein dynamics via molecular dynamics simulations .
  • Data Reporting : Include error bars (standard deviation) and statistical significance (p < 0.05) in kinetic plots .

Advanced: How can contradictions in deuterium isotope effect studies involving this compound be resolved?

Methodological Answer:

  • Source Identification : Check for methodological inconsistencies (e.g., buffer deuteration levels, enzyme batch variability) using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., normalized KIE values). Highlight confounding variables (e.g., pH-dependent H/D exchange) .
  • Collaborative Replication : Propose multi-lab validation studies to isolate protocol-specific artifacts .

Advanced: What are best practices for integrating this compound into metabolic flux analysis (MFA) studies?

Methodological Answer:

  • Tracer Design : Use 13C^{13}\text{C}-co-labeled this compound for dual-isotope tracing. Validate tracer stability in cell culture via time-course MS profiling .
  • Modeling : Employ computational platforms (e.g., INCA) to map sulfur-deuterium flux. Calibrate models with extracellular metabolomics data .
  • Limitations : Address dilution effects from endogenous cystine pools in flux calculations .

Advanced: How can deuterium incorporation in this compound be validated in complex biological matrices like plasma or tissue homogenates?

Methodological Answer:

  • Sample Prep : Use solid-phase extraction (SPE) to isolate this compound from interferents. Confirm recovery rates with isotopically labeled internal standards .
  • Cross-Validation : Compare results across LC-MS, MALDI-TOF, and ²H-NMR to rule out matrix effects .
  • Error Mitigation : Quantify background deuterium in control samples and subtract from experimental data .

Basic: What are key considerations for stability studies of this compound under varying storage conditions?

Methodological Answer:

  • Degradation Kinetics : Conduct accelerated stability testing (40°C/75% RH) and monitor deuteration loss via MS. Compare to non-deuterated controls .
  • Storage Recommendations : Use inert atmospheres (argon) and lyophilization to minimize H/D exchange. Document lot-specific stability in supplementary materials .

Advanced: How can researchers correlate isotopic labeling patterns of this compound with computational models of protein folding dynamics?

Methodological Answer:

  • Data Integration : Combine hydrogen-deuterium exchange mass spectrometry (HDX-MS) with molecular dynamics simulations. Use this compound to probe disulfide bond stability .
  • Model Validation : Compare simulated deuterium retention times with experimental HDX-MS heat maps. Adjust force field parameters for sulfur-deuterium bonds .
  • Visualization : Create 3D renderings of deuterium occupancy maps, adhering to journal figure guidelines (e.g., ≤3 structures per graphic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.